- Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl CompoundsJournal of Organic Chemistry, 2002, 67(16), 5842-5845,
Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

1,1-Dimethoxycyclohexane structure
상품 이름:1,1-Dimethoxycyclohexane
1,1-Dimethoxycyclohexane 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclohexane,1,1-dimethoxy-
- 1,1-Dimethoxycyclohexane
- Cyclohexanone Dimethylketal
- Cyclohexanone dimethyl ketal
- 1,1-Dimethoxycyclohexane (ACI)
- Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)
- CS-0179761
- SCHEMBL201561
- Cyclohexanone, dimethyl acetal
- Cyclohexanone dimethyl ketal, 99%
- Cyclohexane, 1,1-dimethoxy-
- AKOS015851762
- dimethoxycyclohexane
- D1372
- DTXCID20161864
- cyclohexanone-dimethylacetal
- BS-22409
- DB-080889
- 1,1-dimethoxy-cyclohexane
- DTXSID00239373
- 933-40-4
- NS00096268
- MFCD00043714
- G77621
-
- MDL: MFCD00043714
- 인치: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3
- InChIKey: XPIJMQVLTXAGME-UHFFFAOYSA-N
- 미소: O(C1(CCCCC1)OC)C
계산된 속성
- 정밀분자량: 144.11500
- 동위원소 질량: 144.115
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 2
- 복잡도: 89.4
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.7
- 토폴로지 분자 극성 표면적: 18.5A^2
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 색과 성상: 미확정
- 밀도: 0.948 g/mL at 25 °C(lit.)
- 비등점: 64°C/30mmHg(lit.)
- 플래시 포인트: 화씨 온도: 111.2°f
섭씨: 44 ° c - 굴절률: n20/D 1.439(lit.)
- PSA: 18.46000
- LogP: 1.93960
- 용해성: 미확정
1,1-Dimethoxycyclohexane 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H226
- 경고성 성명: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- 위험물 운송번호:3271
- WGK 독일:3
- 위험 범주 코드: 10
- 보안 지침: S16-S51
- 위험 등급:3
- 패키지 그룹:III
- 위험 용어:R10
1,1-Dimethoxycyclohexane 세관 데이터
- 세관 번호:2911000000
- 세관 데이터:
?? ?? ??:
2911000000개요:
2911000000 축알데히드와 반축알데히드는 기타 산소함유기단이 함유되여있든 없든 그 할로겐화, 술폰화, 질화 및 아질화 파생물을 함유하고있다.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2911000000 축알데히드와 반축알데히드는 기타 산소기능이 있든 없든 할로겐화, 술폰화, 질화 또는 아질화 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%
1,1-Dimethoxycyclohexane 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | D473813-500mg |
1,1-Dimethoxycyclohexane |
933-40-4 | 500mg |
$ 75.00 | 2023-09-07 | ||
Cooke Chemical | T8524630-25mL |
1,1-Dimethoxycyclohexane |
933-40-4 | >96.0%(GC) | 25ml |
RMB 240.00 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-25ML |
1,1-Dimethoxycyclohexane |
933-40-4 | >96.0%(GC) | 25ml |
¥330.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-100ml |
1,1-Dimethoxycyclohexane |
933-40-4 | 96.0%(GC) | 100ml |
¥560.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-5ml |
1,1-Dimethoxycyclohexane |
933-40-4 | 96.0%(GC) | 5ml |
¥103.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-500ML |
1,1-Dimethoxycyclohexane |
933-40-4 | >96.0%(GC) | 500ML |
¥1,460.00 | 2021-05-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-25ml |
1,1-Dimethoxycyclohexane |
933-40-4 | 96.0%(GC) | 25ml |
¥269.0 | 2023-09-02 | |
Ambeed | A799289-5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 98% | 5g |
$15.0 | 2024-04-15 | |
A2B Chem LLC | AB53548-5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 98%(GC) | 5g |
$18.00 | 2024-07-18 | |
TRC | D473813-2.5g |
1,1-Dimethoxycyclohexane |
933-40-4 | 2.5g |
$ 60.00 | 2022-06-05 |
1,1-Dimethoxycyclohexane 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol
참조
합성회로 2
반응 조건
1.1 Catalysts: Copper(II) tetrafluoroborate ; 2 min, 25 - 30 °C
참조
- Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formationTetrahedron Letters, 2005, 46(48), 8319-8323,
합성회로 3
반응 조건
1.1 Catalysts: Cadmium iodide
참조
- Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiationsChemistry Letters, 1999, (12), 1283-1284,
합성회로 4
반응 조건
1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ; 20 - 40 min, rt
참조
- Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetalsYouji Huaxue, 2009, 29(11), 1836-1839,
합성회로 5
합성회로 6
반응 조건
1.1 Catalysts: Tungsten oxide (WO) , Titania (sulfated) Solvents: Methanol ; 2 h, rt
참조
- Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization ReactionsChemistry of Materials, 2014, 26(9), 2803-2813,
합성회로 7
반응 조건
1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ; 6 h, 30 °C
참조
- Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-ITetrahedron, 2021, 92,,
합성회로 8
반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ; 20 min, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborateSynlett, 2004, (6), 1074-1076,
합성회로 9
반응 조건
1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ; 8 h, 0.8 GPa, 40 °C
참조
- High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enonesSynlett, 2005, (14), 2254-2256,
합성회로 10
반응 조건
참조
- Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetalsSynthesis, 1981, (4), 282-3,
합성회로 11
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 12 h, reflux; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled
참조
- Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromaticsTetrahedron Letters, 2013, 54(19), 2366-2368,
합성회로 12
반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
참조
- Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketonesSynthetic Communications, 2008, 38(15), 2607-2618,
합성회로 13
반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ce3+
참조
- Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization CatalystJournal of Organic Chemistry, 1995, 60(13), 4039-43,
합성회로 14
반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt
참조
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional AcidsACS Omega, 2018, 3(5), 4974-4985,
합성회로 15
반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…
참조
- Catalysis by heteropoly acids: some new aspectsJournal of Catalysis, 1989, 120(1), 282-6,
합성회로 16
반응 조건
1.1 Catalysts: Sodium sulfate Solvents: Methanol ; 2 min, rt
참조
- Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalystsOriental Journal of Chemistry, 2002, 18(3), 521-524,
합성회로 17
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 8 - 24 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt
참조
- FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene HydrofunctionalizationsACS Catalysis, 2020, 10(24), 14349-14358,
합성회로 18
반응 조건
1.1 12 h, 50 °C
참조
- Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcoholsRSC Advances, 2014, 4(35), 18217-18221,
합성회로 19
반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol
참조
- Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonatesApplied Organometallic Chemistry, 1995, 9, 473-8,
합성회로 20
반응 조건
1.1 Catalysts: Indium triflate Solvents: Dichloromethane ; 3 min, rt; 2 min, rt
참조
- Indium triflate-mediated acetalization of aldehydes and ketonesTetrahedron Letters, 2006, 47(52), 9317-9319,
1,1-Dimethoxycyclohexane Raw materials
1,1-Dimethoxycyclohexane Preparation Products
1,1-Dimethoxycyclohexane 관련 문헌
-
Jatin J. Lade,Sachin D. Pardeshi,Kamlesh S. Vadagaonkar,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2017 7 8011
-
Amol M. Vibhute,Kana M. Sureshan RSC Adv. 2013 3 7321
-
S. Hanessian,O. M. Saavedra,M. A. Vilchis-Reyes,J. P. Maianti,H. Kanazawa,P. Dozzo,R. D. Matias,A. Serio,J. Kondo Chem. Sci. 2014 5 4621
-
Kwihwan Kobayashi,Shingo Komatsuzaki,Shun-ya Onozawa,Koichiro Masuda,Shū Kobayashi Org. Biomol. Chem. 2023 21 8259
-
Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189
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